molecular formula C11H20O2 B14396375 1-(1-Butoxyethoxy)pent-2-yne CAS No. 89393-18-0

1-(1-Butoxyethoxy)pent-2-yne

Cat. No.: B14396375
CAS No.: 89393-18-0
M. Wt: 184.27 g/mol
InChI Key: HXVKIQDRGJMWFC-UHFFFAOYSA-N
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Description

1-(1-Butoxyethoxy)pent-2-yne is an acetylenic ether characterized by a pent-2-yne backbone substituted with a 1-butoxyethoxy group. The compound’s molecular formula is inferred as C₁₁H₂₀O₂, with a molecular weight of 184.27 g/mol.

Properties

CAS No.

89393-18-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-(1-butoxyethoxy)pent-2-yne

InChI

InChI=1S/C11H20O2/c1-4-6-8-10-13-11(3)12-9-7-5-2/h11H,4-5,7,9-10H2,1-3H3

InChI Key

HXVKIQDRGJMWFC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OCC#CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Butoxyethoxy)pent-2-yne can be synthesized through multiple-step organic synthesis. One common method involves the preparation of alkynes by double elimination reactions from dihaloalkanes. For instance, the process begins with the electrophilic addition of a halogen to an alkene to form a dihaloalkane, followed by a double E2 elimination reaction to form the alkyne .

Industrial Production Methods: Industrial production of alkynes, including 1-(1-Butoxyethoxy)pent-2-yne, often involves the use of strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination reactions. This method ensures the formation of the desired alkyne with minimal side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Butoxyethoxy)pent-2-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Palladium or platinum catalysts in the presence of hydrogen gas.

    Halogenation: Bromine or chlorine in an inert solvent.

    Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.

Major Products Formed:

    Dihaloalkanes: Formed from halogenation reactions.

    Alkenes/Alkanes: Formed from hydrogenation reactions.

    Diketones/Carboxylic Acids: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 1-(1-Butoxyethoxy)pent-2-yne involves its interaction with various molecular targets and pathways. The alkyne group can participate in nucleophilic addition reactions, where the π electrons of the triple bond attack electrophilic centers. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds . The ether groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Key Observations :

  • The butoxyethoxy and ethoxyethoxy substituents increase hydrophobicity compared to shorter-chain analogs, influencing solubility and volatility .
  • The allyloxy variant (1d) exhibits higher reactivity due to the allyl group’s conjugation with the alkyne, enabling Diels-Alder or thiol-ene reactions .
Physicochemical Properties
Property 1-(1-Butoxyethoxy)pent-2-yne (Inferred) 1-(1-Ethoxyethoxy)pent-2-yne 1-(Allyloxy)pent-2-yne (1d)
Molecular Weight 184.27 g/mol 156.22 g/mol 124.18 g/mol
Boiling Point ~200–220°C (estimated) Not reported Not reported
LogP (Hydrophobicity) ~2.5 (estimated) ~1.8 (estimated) ~1.2 (estimated)
Reactivity Moderate (ether + alkyne) Moderate High (allyl + alkyne)

Notes:

  • The butoxyethoxy group enhances lipophilicity compared to ethoxyethoxy or allyloxy groups, which may improve membrane permeability in biological applications .
  • Triple bonds in pent-2-yne derivatives increase susceptibility to oxidation or polymerization under harsh conditions .

Key Risks :

  • Limited ecological data necessitate precautions to prevent environmental release .

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